molecular formula C13H12N2O2 B3272044 Ethyl 2,2'-bipyridine-4-carboxylate CAS No. 56100-25-5

Ethyl 2,2'-bipyridine-4-carboxylate

Cat. No.: B3272044
CAS No.: 56100-25-5
M. Wt: 228.25 g/mol
InChI Key: ZWVWUYLHBCINFR-UHFFFAOYSA-N
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Description

Ethyl 2,2’-bipyridine-4-carboxylate is an organic compound belonging to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected at the 2-position, with an ethyl ester group attached to the 4-position of one of the pyridine rings. Bipyridine derivatives are known for their ability to form stable complexes with transition metals, making them valuable in various fields such as catalysis, materials science, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2’-bipyridine-4-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a boronic acid derivative of pyridine is reacted with a halogenated pyridine in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C.

Industrial Production Methods: Industrial production of bipyridine derivatives, including ethyl 2,2’-bipyridine-4-carboxylate, often employs continuous flow reactors to enhance reaction efficiency and yield. These reactors allow for precise control over reaction parameters, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2’-bipyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form bipyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 2,2’-bipyridine-4-carboxylate primarily involves its ability to chelate metal ions. The nitrogen atoms in the pyridine rings coordinate with metal centers, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The molecular targets and pathways involved depend on the specific metal ion and the reaction context.

Comparison with Similar Compounds

Uniqueness: Ethyl 2,2’-bipyridine-4-carboxylate is unique due to the presence of the ethyl ester group, which enhances its solubility in organic solvents and allows for further functionalization. This makes it a valuable compound for applications requiring specific solubility and reactivity profiles .

Properties

IUPAC Name

ethyl 2-pyridin-2-ylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)10-6-8-15-12(9-10)11-5-3-4-7-14-11/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVWUYLHBCINFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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